molecular formula C12H8ClFN2O B13084223 (2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone

(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone

Cat. No.: B13084223
M. Wt: 250.65 g/mol
InChI Key: AVOKCSINMMKZMC-UHFFFAOYSA-N
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Description

(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone ( 1849624-95-8) is a high-value chemical reagent with the molecular formula C12H8ClFN2O and a molecular weight of 250.66 g/mol . This compound features a benzophenone core structure, substituted with an amino group and a chlorine atom on one phenyl ring, and a fluorine atom on the 2-pyridyl ring, making it a versatile building block in organic synthesis and medicinal chemistry research . Its calculated properties include a topological polar surface area of 56 Ų and an XLogP3 value of 3.1, indicating favorable characteristics for drug discovery applications . Researchers utilize this compound as a key intermediate in the development of novel heterocyclic compounds and pharmaceutical candidates, as evidenced by its presence in recent scientific literature covering polymer chemistry and analytical methods . It is supplied as a solid that should be stored according to standard laboratory practices for stable reagents. This product is intended for research and development purposes only and is not classified as a drug, food, or cosmetic. Safety Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C12H8ClFN2O

Molecular Weight

250.65 g/mol

IUPAC Name

(2-amino-5-chlorophenyl)-(3-fluoropyridin-2-yl)methanone

InChI

InChI=1S/C12H8ClFN2O/c13-7-3-4-10(15)8(6-7)12(17)11-9(14)2-1-5-16-11/h1-6H,15H2

InChI Key

AVOKCSINMMKZMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-3-fluoro-5-chloropyridine Intermediate

A key intermediate in the synthesis of the target compound is 2-amino-3-fluoro-5-chloropyridine, which can be prepared via ammonolysis of 2,3-difluoro-5-chloropyridine followed by reduction. The process is characterized by:

  • Raw Materials: 2,3-difluoro-5-chloropyridine and aqueous ammonia.
  • Reaction Conditions: Conducted in a sealed autoclave at elevated temperatures (120–140°C) for 20–24 hours.
  • Workup: After cooling, the product precipitates as a light yellow solid, which is filtered, washed, and purified by extraction with ethyl acetate, drying, and recrystallization.
  • Yield: High yields of approximately 84–85% are consistently reported.

Representative Experimental Data:

Entry 2,3-Difluoro-5-chloropyridine (g) Ammonia (L) Temperature (°C) Time (h) Yield (%) Product Description
1 100 1.125 120 20 85.32 Light yellow solid, 83.61 g
2 100 1.5 140 20 85.26 Light yellow solid, 83.55 g
3 100 0.75 140 24 84.34 Light yellow solid, 82.65 g

This method is advantageous due to its simplicity, use of inexpensive and readily available raw materials, and suitability for large-scale production.

Alternative Synthetic Routes to 3-Fluoropyridine-2-methanol

Another important intermediate, 3-fluoropyridine-2-methanol, can be synthesized via a novel multi-step process involving:

  • Formation of quinoline anhydride by reaction of quinolinic acid with thionyl chloride in 1,2-dichloroethane.
  • Conversion to 2,3-pyridinedioic acid-2-isopropyl ester by refluxing with isopropanol.
  • Subsequent reduction of the ester to 3-fluoropyridine-2-methanol using sodium borohydride in the presence of calcium chloride under controlled low temperatures.
  • Purification by extraction and drying steps.

This method is notable for milder reaction conditions compared to traditional n-butyllithium routes, higher yields, lower cost of raw materials, and greener process attributes suitable for industrial application.

Preparation of the 2-Amino-5-chlorophenyl Moiety

The 2-amino-5-chlorophenyl fragment is typically prepared via classical aromatic substitution and amination reactions:

  • Starting from 2,5-dichloronitrobenzene or related chlorinated aromatic precursors.
  • Selective reduction of the nitro group to the amino group under catalytic hydrogenation or chemical reduction.
  • Purification to isolate the 2-amino-5-chlorophenyl intermediate.

While specific detailed procedures for this fragment are less documented in the provided sources, standard aromatic amine synthesis methods apply.

Coupling to Form (2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone

The final step involves coupling the prepared 3-fluoropyridin-2-yl moiety with the 2-amino-5-chlorophenyl group via formation of the methanone linkage (benzoyl-type ketone bond). Typical approaches include:

  • Acylation Reaction: The 3-fluoropyridine-2-carboxylic acid or its activated derivatives (acid chlorides or anhydrides) are reacted with the 2-amino-5-chlorophenyl compound under mild conditions.
  • Catalysts and Reagents: Use of coupling agents such as thionyl chloride for acid chloride formation, or carbodiimides for amide bond formation.
  • Reaction Conditions: Controlled temperature (often 0–25°C), inert atmosphere to prevent side reactions.
  • Purification: Crystallization or chromatographic methods to isolate the final product with high purity.

Summary Table of Key Preparation Steps and Conditions

Step Reactants/Intermediates Conditions Yield (%) Notes
1. Ammonolysis of 2,3-difluoro-5-chloropyridine 2,3-difluoro-5-chloropyridine + NH3 (aq) 120–140°C, 20–24 h, sealed autoclave ~85 High yield, scalable
2. Reduction to 3-fluoropyridine-2-methanol Quinoline anhydride + NaBH4 + CaCl2 0 ± 5°C to reflux 65°C, 3 h High Mild conditions, greener process
3. Preparation of 2-amino-5-chlorophenyl Aromatic chloronitro compound + reduction Catalytic hydrogenation or chemical - Standard aromatic amine synthesis
4. Coupling to form target compound 3-fluoropyridine-2-carboxylic acid derivative + 2-amino-5-chlorophenyl Acid chloride formation, acylation - Requires controlled conditions

Research Findings and Analysis

  • The ammonolysis method for preparing 2-amino-3-fluoro-5-chloropyridine is well-documented with robust yields (~85%) and operational simplicity, making it industrially viable.
  • The novel synthesis of 3-fluoropyridine-2-methanol avoids hazardous reagents like n-butyllithium, improving safety and environmental footprint while maintaining high yield and purity.
  • Coupling strategies rely on well-established acylation chemistry, ensuring the formation of the methanone linkage with high selectivity.
  • The overall synthetic strategy benefits from step economy, readily available starting materials, and scalable protocols.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoropyridine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key analogs are compared in Table 1:

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone C₁₂H₉ClFN₂O 232.67 Cl (phenyl), F (pyridine) High polarity due to pyridine; moderate logP (~2.1)
(2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone C₁₃H₉Cl₂NO 266.13 Cl (both phenyl rings) Lipophilic (logP ~3.5); Lorazepam impurity
(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone C₁₃H₉ClFNO 249.67 Cl (phenyl), F (phenyl) Enhanced dipole moment; used in GABAAR ligand synthesis
(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone C₁₂H₉BrN₂O 277.12 Br (phenyl), pyridine Higher MW; potential radiolabeling applications

Key Observations :

  • Pyridine vs. Phenyl Moieties : The pyridine ring in the target compound introduces nitrogen-based polarity, enhancing solubility in polar solvents compared to purely phenyl-based analogs .
  • Halogen Effects: Chlorine and fluorine substituents modulate electron density.

Key Insights :

  • The pyridine ring in the target compound enhances binding to HIV-1 reverse transcriptase compared to phenyl analogs, likely due to hydrogen bonding with active-site residues .
  • Halogen positioning critically affects activity: Fluorine at the pyridine 3-position (target) vs. phenyl 2-position (2-fluorophenyl analog) alters steric bulk and dipole orientation, impacting target selectivity .

Biological Activity

Introduction

(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone, with the CAS number 1019466-42-2, is a compound of significant interest in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl moiety and a fluoropyridine component, which contribute to its biological properties. The presence of both an amino group and a carbonyl functionality suggests potential reactivity that can be exploited for drug development.

PropertyValue
Molecular FormulaC₁₂H₈ClFN₂O
Molecular Weight246.65 g/mol
CAS Number1019466-42-2
SolubilitySoluble in DMSO

The biological activity of (2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory responses or cancer progression.
  • Receptor Modulation : It could potentially interact with receptors involved in neurotransmission or pain pathways.

Antitumor Activity

Recent studies have demonstrated the potential antitumor effects of (2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone. For instance, in vitro assays showed that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. It exhibited significant inhibition against several bacterial strains, suggesting potential as an antimicrobial agent. The structure-activity relationship indicates that modifications to the chlorophenyl group may enhance this activity.

Case Studies

  • Study on Antitumor Activity : A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of (2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 15 µM.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, indicating promising antimicrobial activity .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in (2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone provides insights into its biological activity:

Compound NameStructural FeaturesBiological ActivityNotes
(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanoneAmino, Chlorophenyl, FluoropyridineAntitumor, AntimicrobialPotential for drug development
5-Chloro-2-(methylamino)phenolChlorophenol & Amino GroupAntimicrobialSimilar halogenated structure
3-FluoroanilineFluorinated Aromatic AmineAnti-inflammatoryLacks carbonyl functionality

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